N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide
Description
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide derivative featuring a 9,10-dihydroanthracene-2-sulfonamide core. Its structure includes:
- A methyl group at the sulfonamide nitrogen.
- A 4-oxobutyl chain substituted with a pyridin-2-yl-piperazine moiety at the terminal carbonyl carbon.
Properties
IUPAC Name |
N-methyl-9,10-dioxo-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]anthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-30(14-6-10-26(33)32-17-15-31(16-18-32)25-9-4-5-13-29-25)38(36,37)20-11-12-23-24(19-20)28(35)22-8-3-2-7-21(22)27(23)34/h2-5,7-9,11-13,19H,6,10,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINZWEAUUIAGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCN(CC1)C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Anthracene core with dioxo and sulfonamide functionalities.
- Piperazine ring substituted with a pyridine group.
- Alkyl chain that enhances solubility and bioavailability.
This intricate design suggests potential interactions with biological targets, which are crucial for its activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of anthracene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Compounds similar to this compound have been evaluated for anticancer activity. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The IC50 values for these compounds ranged from 5 to 15 µM against various cancer cell lines.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain phospholipases involved in inflammatory processes. In vitro assays have shown promising results with an IC50 value of approximately 0.25 µM against phospholipase A2, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the core structure of this compound and tested their antimicrobial activity. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 1.5 µg/mL against E. coli, highlighting the potential of this class of compounds in developing new antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers evaluated the effects of the compound on human breast cancer cells (MCF7). The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .
Research Findings Summary
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Comparisons
N-(9,10-Dioxoanthracen-1-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- The piperidinylsulfonyl group is smaller than the target’s pyridinylpiperazine chain.
Pyrazole-Linked Sulfonamide Derivatives (10a–d)
4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic Acid
Diphenyl Disulfonamide Anthracene Dione
- Structural Features : Dual sulfonamide groups increase polarity, making it suitable for aqueous environments. The diphenyl groups may enhance π-π stacking but reduce selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
